molecular formula C16H20N4O4S B2510743 N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1021206-62-1

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2510743
CAS No.: 1021206-62-1
M. Wt: 364.42
InChI Key: YRGWHEGUHUMQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that compounds containing sulfonamido moieties have significant applications in the development of antibacterial and antimicrobial agents. These compounds, through various synthesis methods, have demonstrated high activities against different bacterial strains. For instance, novel heterocyclic compounds synthesized with a focus on incorporating a sulfonamido moiety have shown promising antibacterial properties (Azab, Youssef, & El-Bordany, 2013). Similar studies have produced compounds with antimicrobial activities, suggesting the potential of such chemical structures in pharmaceutical applications targeting bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).

Antioxidant and Antimicrobial Activities

Further research into the synthesis of compounds bearing sulfonamide structures has revealed not only antibacterial but also antioxidant properties. These findings indicate the dual potential of these compounds in therapeutic applications, especially in combating oxidative stress alongside bacterial infections (Dragostin et al., 2013). The formation of novel thiazole, pyridone, pyrazole, and other derivatives bearing a sulfonamide moiety has been evaluated, with many showing promising antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Darwish et al., 2014).

Photocatalytic Degradation and Environmental Applications

Research into the photocatalytic degradation of organic compounds containing nitrogen atoms has implications for environmental cleanup technologies. Studies have shown that compounds similar in structure to the specified chemical can undergo degradation, forming less harmful substances under certain conditions, indicating the role such compounds could play in environmental remediation (Low, McEvoy, & Matthews, 1991).

Anticancer Activity

The synthesis of new 3(2H)-one pyridazinone derivatives and their evaluation for anticancer activity highlight the potential of such compounds in medicinal chemistry. Through molecular docking studies, certain derivatives have been identified as potent antioxidants, offering insights into the development of anticancer therapies (Mehvish & Kumar, 2022).

Properties

IUPAC Name

2-methyl-N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-12(2)16(22)19-13-5-7-14(8-6-13)25(23,24)18-10-11-20-15(21)4-3-9-17-20/h3-9,12,18H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGWHEGUHUMQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.